molecular formula C23H25NO5 B3425938 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-YL)-propionic acid CAS No. 494210-66-1

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-YL)-propionic acid

Cat. No.: B3425938
CAS No.: 494210-66-1
M. Wt: 395.4 g/mol
InChI Key: GHWBOWNFASFNHK-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-YL)-propionic acid is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tetrahydropyran ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-YL)-propionic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is crucial to prevent unwanted reactions during subsequent steps.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced through a cyclization reaction, often involving a suitable diol and an acid catalyst.

    Coupling Reaction: The protected amino acid is then coupled with the tetrahydropyran derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-YL)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-YL)-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-YL)-propionic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then interact with enzymes or receptors. The tetrahydropyran ring may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-YL)-acetic acid
  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-YL)-butyric acid

Uniqueness

Compared to similar compounds, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(tetrahydro-pyran-4-YL)-propionic acid stands out due to its specific combination of the Fmoc protecting group and the tetrahydropyran ring. This unique structure imparts distinct chemical properties, making it particularly useful in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c25-22(26)21(13-15-9-11-28-12-10-15)24-23(27)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWBOWNFASFNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494210-66-1
Record name 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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